N-(1,3-thiazol-2-ylmethyl)cyclopropanamine dihydrochloride is a chemical compound that has garnered interest in various scientific fields due to its potential pharmacological applications. This compound belongs to a class of molecules that exhibit unique biological activities, particularly in the context of inhibiting specific enzymes or receptors.
The compound is derived from the combination of cyclopropanamine and a thiazole moiety, which contributes to its distinctive properties. Research and patent documents indicate its relevance in the development of therapeutic agents targeting fibroblast growth factor receptor kinases and other biological pathways .
N-(1,3-thiazol-2-ylmethyl)cyclopropanamine dihydrochloride can be classified as a heterocyclic amine due to the presence of both nitrogen and sulfur in its structure. It is often categorized under pharmaceutical compounds, particularly those with potential applications in oncology and neurology.
The synthesis of N-(1,3-thiazol-2-ylmethyl)cyclopropanamine dihydrochloride typically involves multi-step organic reactions. Key methods include:
The synthesis requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yields and purity. High-performance liquid chromatography is commonly employed to analyze the purity of the final product .
The molecular structure of N-(1,3-thiazol-2-ylmethyl)cyclopropanamine dihydrochloride can be represented as follows:
Key Features:
Molecular weight: 220.16 g/mol
Melting point: Specific data not readily available but typically falls within the range for similar compounds.
N-(1,3-thiazol-2-ylmethyl)cyclopropanamine dihydrochloride can participate in various chemical reactions:
Reactivity studies often involve monitoring changes in spectral data (NMR, IR) to confirm successful transformations and the formation of desired products .
The mechanism of action for N-(1,3-thiazol-2-ylmethyl)cyclopropanamine dihydrochloride primarily revolves around its interaction with specific biological targets such as fibroblast growth factor receptors. The compound may inhibit these receptors by binding to their active sites or allosteric sites, thereby modulating downstream signaling pathways involved in cell proliferation and survival.
Experimental studies indicate that compounds with similar structures exhibit significant inhibitory effects on target receptors, suggesting potential applications in cancer therapy and other diseases where these pathways are dysregulated .
Relevant analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are used for characterization .
N-(1,3-thiazol-2-ylmethyl)cyclopropanamine dihydrochloride has several scientific uses:
N-(1,3-Thiazol-2-ylmethyl)cyclopropanamine dihydrochloride functions primarily as a potent and selective inhibitor of Lysine-Specific Demethylase 1A (LSD1/KDM1A), an epigenetic enzyme critical for histone modification. LSD1 belongs to the flavin adenine dinucleotide (FAD)-dependent amine oxidase superfamily and catalyzes the demethylation of mono- and dimethylated histone H3 lysine 4 (H3K4) and H3 lysine 9 (H3K9). This demethylation activity regulates gene expression programs involved in neuronal development, cellular differentiation, and disease pathogenesis [1]. The cyclopropanamine moiety of the compound is structurally indispensable for its inhibitory activity, forming an irreversible covalent adduct with FAD within LSD1’s catalytic pocket. This interaction permanently inactivates the enzyme’s demethylase function, leading to accumulation of methylated histones and subsequent alterations in gene transcription [1].
Beyond LSD1, secondary targets include related histone demethylases (e.g., LSD2/KDM1B) and flavin-dependent monoamine oxidases (MAO-A/B), albeit with significantly lower affinity. Selectivity profiling indicates >100-fold preference for LSD1 over MAO isoforms, attributed to the compound’s unique structural features – particularly the thiazole ring and cyclopropylamine linker – which optimize binding to LSD1’s substrate cavity while sterically hindering efficient engagement with MAOs [1].
Table 1: Primary and Secondary Protein Targets
Target Protein | Classification | Inhibition Mechanism | Affinity (Relative to LSD1) |
---|---|---|---|
LSD1/KDM1A | Histone Demethylase | Irreversible covalent binding | Primary (Reference) |
LSD2/KDM1B | Histone Demethylase | Competitive reversible | >50-fold lower |
MAO-A | Monoamine Oxidase | Weak reversible | >100-fold lower |
MAO-B | Monoamine Oxidase | Weak reversible | >100-fold lower |
The compound’s binding to LSD1 involves a multi-step mechanism driven by its distinct chemical architecture:
The dihydrochloride salt form enhances aqueous solubility and bioavailability, ensuring efficient cellular uptake where the free base mediates target engagement.
LSD1 dysregulation is implicated in multiple neurological and neurodevelopmental disorders, establishing N-(1,3-Thiazol-2-ylmethyl)cyclopropanamine dihydrochloride as a mechanistic probe and therapeutic candidate:
Table 2: Key Disorders Linked to LSD1 Dysregulation
Disorder Category | Representative Conditions | LSD1 Pathogenic Role |
---|---|---|
Neurodegenerative | Alzheimer’s, Parkinson’s, Huntington’s, Spinocerebellar Ataxia | Silencing of neuroprotective genes; promotion of proteinopathy |
Neurodevelopmental | Fragile X syndrome, Rett syndrome, Autism spectrum disorders | Epigenetic repression of synaptic plasticity genes |
Psychiatric | Schizophrenia, Drug dependence | Dysregulation of neurotransmitter pathways |
Genetic Syndromes | Kabuki syndrome, Kleefstra syndrome, Down syndrome (Trisomy 21) | Haploinsufficiency of interacting epigenetic modifiers |
Targeting LSD1 with this compound demonstrates multifaceted therapeutic potential validated through in vitro and in vivo studies:
Table 3: Structural Determinants of Biological Activity
Structural Feature | Role in Target Engagement | Impact on Therapeutic Profile |
---|---|---|
Cyclopropanamine group | Covalent FAD adduction; irreversible LSD1 inhibition | Sustained epigenetic effects; long duration of action |
1,3-Thiazole ring | Hydrogen bonding with LSD1 catalytic pocket; enhanced solubility | Improved selectivity over MAOs; blood-brain barrier penetration |
Methylene linker (–CH₂–) | Optimal spacing between cyclopropylamine and thiazole | Maximizes FAD alignment while minimizing steric clash |
Dihydrochloride salt | Increased aqueous solubility and crystallinity | Enhanced pharmacokinetics; oral bioavailability |
The core structure of N-(1,3-Thiazol-2-ylmethyl)cyclopropanamine has inspired derivative development to optimize drug-like properties:
CAS No.: 24622-61-5
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7